molecular formula C22H32N2O2 B15110915 N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide

N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide

Cat. No.: B15110915
M. Wt: 356.5 g/mol
InChI Key: RUBISYMVWQJLAQ-UHFFFAOYSA-N
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Description

N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide is a compound that features the adamantane structure, a diamondoid hydrocarbon known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide typically involves the reaction of adamantane-1-carbohydrazide with adamantane-1-carbonyl chloride. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions . The reaction proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted hydrazide derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the hydrazide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide is unique due to its dual adamantane structure, which provides enhanced stability and rigidity compared to other adamantane derivatives. This makes it particularly valuable in applications requiring robust molecular frameworks .

Properties

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide

InChI

InChI=1S/C22H32N2O2/c23-24(19(25)21-7-13-1-14(8-21)3-15(2-13)9-21)20(26)22-10-16-4-17(11-22)6-18(5-16)12-22/h13-18H,1-12,23H2

InChI Key

RUBISYMVWQJLAQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N(C(=O)C45CC6CC(C4)CC(C6)C5)N

Origin of Product

United States

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